molecular formula C17H12F2N2O2S B2828225 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate CAS No. 1396765-75-5

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate

Cat. No.: B2828225
CAS No.: 1396765-75-5
M. Wt: 346.35
InChI Key: JRWGWDFBMFFYJX-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate is a heterocyclic compound featuring a benzothiazole core linked to an azetidine ring esterified with 3,4-difluorobenzoic acid.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2S/c18-12-6-5-10(7-13(12)19)16(22)23-11-8-21(9-11)17-20-14-3-1-2-4-15(14)24-17/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWGWDFBMFFYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzo[d]thiazole Derivative: Starting with a suitable precursor, such as 2-aminothiophenol, the benzo[d]thiazole ring is formed through cyclization reactions.

    Azetidine Ring Formation: The azetidine ring is introduced by reacting the benzo[d]thiazole derivative with an appropriate azetidine precursor under controlled conditions.

    Esterification: The final step involves the esterification of the azetidine derivative with 3,4-difluorobenzoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzo[d]thiazole or difluorobenzoate rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Fluorine Substitution: The 3,4-difluorobenzoate group in the target compound contrasts with trifluoromethyl (e.g., ) or methoxy substituents (e.g., 3h in ).
  • Core Heterocycles: Pyrazolopyrimidine () and thienopyridazinone () cores exhibit distinct electronic profiles. The azetidine ring in the target compound may offer a balance of rigidity and solubility, unlike bulkier substituents like pyrazolopyrimidine.
  • Biological Targets : Compounds with pyrazolopyrimidine-benzothiazole hybrids (e.g., 3a, 3j) show specificity against bacterial and fungal pathogens, whereas trifluoromethyl derivatives () target oxidative stress pathways. The target compound’s activity may depend on the azetidine ester’s interaction with microbial enzymes or inflammatory mediators.

Pharmacological Potential

  • Antimicrobial Activity : The 3,4-difluoro substitution may enhance activity against Gram-negative bacteria (cf. 3a, 3d in ) by disrupting membrane integrity or inhibiting efflux pumps .
  • Anti-Inflammatory Action : Fluorine’s electron-withdrawing effects could modulate COX-2 inhibition more effectively than methoxy groups (as in 3h), reducing prostaglandin synthesis .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing intermediates. The azetidine ring is introduced through nucleophilic substitution or coupling reactions, followed by esterification with 3,4-difluorobenzoic acid derivatives. Key steps include the use of coupling agents like DCC (dicyclohexylcarbodiimide) and purification via column chromatography. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield optimization .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • X-ray crystallography : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. SHELX software (e.g., SHELXL) is widely used for refinement, achieving low R-factors (<0.05) for high-resolution structures .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR validate proton environments and carbon frameworks, with fluorine substituents causing distinct splitting patterns in 19F^{19}\text{F} NMR .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation pathways .

Q. How is the purity of the compound assessed during synthesis?

Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is employed, targeting >95% purity. Melting point analysis and TLC (silica gel, ethyl acetate/hexane eluent) provide supplementary validation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data among structurally analogous benzothiazole derivatives?

Discrepancies in antimicrobial or anti-inflammatory activity may arise from substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) or stereochemical variations. Systematic SAR studies, including in vitro enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory activity) and molecular docking, help clarify mechanisms. For example, 3,4-difluoro substitution enhances lipophilicity, improving bacterial membrane penetration but potentially reducing solubility .

Q. How do computational methods contribute to understanding the pharmacokinetic properties of this compound?

Molecular dynamics simulations predict binding affinities to target proteins (e.g., bacterial DNA gyrase). ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models assess metabolic stability, highlighting susceptibility to cytochrome P450-mediated oxidation. QSAR (Quantitative Structure-Activity Relationship) models optimize logP values for enhanced blood-brain barrier penetration in CNS-targeted studies .

Q. What in vivo models are appropriate for evaluating anti-inflammatory potential?

Rodent models (e.g., carrageenan-induced paw edema in rats) are standard. Compound 3j (a structurally related benzothiazole-pyrazolopyrimidine derivative) demonstrated 65% edema reduction at 50 mg/kg, comparable to diclofenac. Histopathological analysis and ulcerogenicity assays (e.g., gastric lesion scoring) are critical for safety profiling .

Q. How do structural modifications at the azetidine ring influence bioactivity?

Substituting the azetidine nitrogen with alkyl groups (e.g., methyl or fluoropropyl) alters steric hindrance and hydrogen-bonding capacity. For instance, fluoropropyl substitution in tartrate salts () improved solubility and tumor targeting in cancer models. Conformational analysis via DFT (Density Functional Theory) calculations further elucidates ring puckering effects on receptor binding .

Methodological Considerations

Q. What challenges arise in optimizing synthetic yield, and how are they addressed?

Low yields (<40%) often result from steric hindrance during azetidine ring closure. Microwave-assisted synthesis reduces reaction time (from 24h to 2h) and improves yields by 15–20%. Solvent selection (e.g., DMF for polar intermediates) and catalyst screening (e.g., Pd(OAc)2_2 for coupling steps) are critical .

Q. What role do fluorine atoms play in modulating bioactivity and stability?

The 3,4-difluoro motif on the benzoate enhances metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity increases dipole moments, improving interactions with hydrophobic enzyme pockets (e.g., P. aeruginosa efflux pumps). However, excessive fluorination may reduce oral bioavailability due to poor solubility .

Q. How are analogs designed to improve metabolic stability without compromising activity?

Introducing electron-donating groups (e.g., methoxy) on the benzothiazole ring balances lipophilicity and solubility. Prodrug strategies (e.g., ester hydrolysis to carboxylic acid in vivo) enhance permeability. In vitro microsomal stability assays (using liver S9 fractions) guide iterative optimization .

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